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Compound of Interest

Compound Name: L-Lysine, glycyl-L-valyl-

Cat. No.: B15442103

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the chemical structure and physicochemical
properties of the tripeptide Glycyl-L-valyl-L-lysine (Gly-Val-Lys). It includes an overview of
standard experimental protocols for structural elucidation and visual representations of its
molecular arrangement and analytical workflows.

Core Molecular Structure

Glycyl-L-valyl-L-lysine is an oligopeptide composed of three amino acid residues linked by two
peptide bonds.[1][2] The sequence begins with an N-terminal Glycine residue, followed by a
central L-valine residue, and terminates with a C-terminal L-lysine residue.

e N-Terminus (Glycine): The sequence starts with Glycine (Gly), the simplest amino acid,
which has a single hydrogen atom as its side chain. This residue provides a free amino
group (-NH2).

o Central Residue (L-Valine): The central amino acid is L-Valine (Val), which features a
hydrophobic isopropyl side chain.

e C-Terminus (L-Lysine): The sequence ends with L-Lysine (Lys), which provides a free
carboxyl group (-COOH). Its side chain consists of a butyl group capped with an amino
group (- (CH2)s-NH2). This side chain is basic and positively charged at physiological pH.[3]
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o Peptide Bonds: The residues are connected by planar and rigid peptide (amide) bonds. The
first bond links the carboxyl group of Glycine to the amino group of Valine. The second links
the carboxyl group of Valine to the a-amino group of Lysine.

The systematic IUPAC name for this tripeptide is (2S)-6-amino-2-[[(2S)-2-[(2-
aminoacetyl)amino]-3-methylbutanoyl]Jamino]hexanoic acid.[1]

Physicochemical Data

The properties of Gly-Val-Lys are dictated by its constituent amino acids, particularly the three
ionizable groups: the N-terminal a-amino group, the C-terminal a-carboxyl group, and the &-
amino group on the Lysine side chain.

Property Value Source

Molecular Formula C13H26N404 PubChem[1]
Molecular Weight 302.37 g/mol PubChem[1][4]
Monoisotopic Mass 302.19540532 Da PubChem[1]

pKa (a-carboxyl) ~2.18 (Lysine C-terminus) Standard Value[5][6]
pKa (a-amino) ~9.78 (Glycine N-terminus) Standard Value[7]
pKa (Lysine Side Chain) ~10.53 - 10.79 Standard Value[5][6]
Isoelectric Paint (pl) Calculated to be basic See note below

Note on Isoelectric Point (pl): The pl is the pH at which the peptide has a net-zero charge. For
Gly-Val-Lys, there is one acidic group (the C-terminal carboxyl) and two basic groups (the N-
terminal amino and the Lysine side-chain amino). The pl is therefore calculated by averaging
the pKa values of the two positively charged groups (the two amino groups). Using typical pKa
values of ~9.6 for the N-terminus and ~10.5 for the Lysine side chain, the pl is basic,
approximately (9.60 + 10.53) / 2 = 10.07.[3][5][8]

Structural Diagrams

The following diagram illustrates the sequential connectivity of the amino acid residues and
their key functional groups.
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Diagram 1: Connectivity of Glycyl-L-valyl-L-lysine residues.

Experimental Protocols for Structure Elucidation

The precise structure, sequence, and conformation of Gly-Val-Lys are confirmed using

standard analytical techniques in proteomics and chemistry.

Tandem MS is a primary method for determining the amino acid sequence of a peptide.[9][10]
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Sample Preparation & lonization: The purified Gly-Val-Lys sample is dissolved in a suitable
solvent and introduced into the mass spectrometer. Electrospray ionization (ESI) is typically
used to generate protonated, gas-phase peptide ions, such as [M+H]*.

First Mass Analysis (MS1): The first mass analyzer (e.g., a quadrupole) selects the peptide
ion of interest based on its mass-to-charge (m/z) ratio, which for Gly-Val-Lys would be
approximately 303.2 [M+H]*.

Fragmentation: The selected precursor ions are passed into a collision cell. Here, they
collide with an inert gas (e.g., argon or nitrogen), which induces fragmentation along the
peptide backbone, primarily at the peptide bonds. This process is known as Collision-
Induced Dissociation (CID).

Second Mass Analysis (MS2): The resulting fragment ions are analyzed in a second mass
analyzer (e.g., a time-of-flight or Orbitrap analyzer), producing the MS/MS spectrum.

Data Interpretation: The MS/MS spectrum contains series of fragment ions (b-ions and y-
ions). The mass differences between consecutive peaks in a series correspond to the mass
of a specific amino acid residue, allowing for the de novo reconstruction of the peptide
sequence.[9][11]

The following diagram outlines this experimental workflow.
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Diagram 2: Workflow for peptide sequencing by Tandem Mass Spectrometry.

While MS confirms the primary sequence, NMR spectroscopy provides detailed information
about the three-dimensional structure and conformation of the peptide in solution.[12][13]

o Sample Preparation: A concentrated (~0.5 mM or higher), pure sample of the peptide is
dissolved in a suitable solvent, typically 90% H20 / 10% D20, at a specific pH and
temperature.[12][14]

o Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR
experiments are performed. Key 2D experiments for peptides include:

o COSY (Correlation Spectroscopy): ldentifies protons that are coupled through a few
chemical bonds (e.g., within a single amino acid residue).

o TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a
spin system, helping to identify all protons belonging to a specific amino acid residue.[15]

o NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each
other in space (typically < 5 A), providing crucial distance restraints for 3D structure
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calculation.[12][15]

e Resonance Assignment: The signals (resonances) in the spectra are assigned to specific

protons in the peptide sequence. This is a step-by-step process of linking adjacent amino

acid spin systems using sequential NOE connectivities.[12]

 Structure Calculation: The distance restraints obtained from NOESY spectra, along with

dihedral angle restraints from scalar coupling constants, are used as input for computational

algorithms to calculate a family of 3D structures consistent with the experimental data.[12]

e Structure Validation: The quality of the final calculated structure is assessed using various

statistical and chemical validation tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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